

# The Initial Discovery and Isolation of Dimimethyl Trisulfide: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Dimethyl trisulfide (DMTS), a volatile organosulfur compound with the chemical formula CH<sub>3</sub>SSSCH<sub>3</sub>, is a molecule of significant interest across various scientific disciplines. Initially identified as a key contributor to the aroma of many common foodstuffs, its biological activities, particularly its potent efficacy as a cyanide antidote, have brought it to the forefront of toxicological and pharmacological research. This technical guide provides an in-depth overview of the initial discovery, isolation, and characterization of dimethyl trisulfide, presenting key experimental protocols, quantitative data, and relevant biological pathways in a format tailored for scientific and drug development professionals.

## **Early Discovery and Identification**

While the synthesis of simpler organosulfur compounds dates back to the 19th century, the definitive discovery and characterization of **dimethyl trisulfide** are more recent and are closely linked to the analysis of natural volatile compounds. Seminal work in the mid-20th century on the flavor and odor components of vegetables from the Allium (onion, garlic) and Brassica (cabbage, broccoli) genera led to its identification.

One of the most significant early reports identifying **dimethyl trisulfide** as a major aroma component was by Maruyama in 1970, who found it to be a key volatile in cooked Brassicaceous vegetables.[1] Prior to this, the focus of much of the research on Allium volatiles



was on other sulfur compounds like diallyl disulfide. The advent of advanced analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), was instrumental in isolating and definitively identifying DMTS from complex natural mixtures.

DMTS is now known to be widespread in nature, contributing to the characteristic odors of:

- Plants: Cooked onions, leeks, cabbage, broccoli, and the dead-horse arum lily (Helicodiceros muscivorus), which uses its fetid odor to attract pollinators.[2]
- Fungi: The common stinkhorn fungus (Phallus impudicus).[2]
- Food products: Limburger cheese and aged beer and sake.[2]
- Bacterial decomposition: It is a product of bacterial breakdown of organic matter, including in the early stages of human decomposition.[2]

# **Physicochemical Properties**

**Dimethyl trisulfide** is a flammable, colorless to light yellow liquid with a potent, foul odor detectable at concentrations as low as one part per trillion.[2] Its key physical and chemical properties are summarized in the table below.



Property	Value
Chemical Formula	C <sub>2</sub> H <sub>6</sub> S <sub>3</sub>
Molar Mass	126.26 g/mol
Density	1.1978 g/cm³ at 25 °C
Melting Point	-68.05 °C
Boiling Point	170 °C (at standard pressure); 65–68 °C (at 25 Torr)
Appearance	Colorless to light yellow liquid
Odor	Strong, foul, onion-like
Solubility	Insoluble in water; soluble in alcohols, propylene glycol, and oils
CAS Number	3658-80-8

Data sourced from multiple chemical databases.[2][3]

# **Methodologies for Isolation and Synthesis**

The isolation and synthesis of **dimethyl trisulfide** can be approached through several methods, ranging from extraction from natural sources to direct chemical synthesis.

## **Isolation from Natural Sources**

The initial and ongoing identification of DMTS in natural products relies heavily on the extraction of volatile organic compounds. A general workflow for this process is outlined below.





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#### Isolation of DMTS from natural sources.

Experimental Protocol: Steam Distillation and GC-MS Analysis

This protocol is a representative method for the isolation and identification of DMTS from plant material, such as cabbage.

- Sample Preparation: A known mass of fresh or cooked plant material is homogenized in deionized water.
- Steam Distillation: The homogenate is subjected to steam distillation for several hours. The volatile compounds are carried by the steam, condensed, and collected in a solvent trap (e.g., with dichloromethane).
- Extraction: The organic layer containing the volatile compounds is separated from the aqueous layer.
- Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and carefully concentrated under a gentle stream of nitrogen.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
  - An aliquot of the concentrated extract is injected into a GC-MS system.
  - GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
  - Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and affinities for the stationary phase.
  - Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification.
  - Identification: The retention time and mass spectrum of the sample are compared to those
    of an authentic dimethyl trisulfide standard for positive identification.



## **Chemical Synthesis**

Several chemical routes for the synthesis of **dimethyl trisulfide** have been developed. These methods are often more practical for obtaining pure DMTS in larger quantities than isolation from natural sources.

Method 1: Reaction of Methanethiol with Sulfur Dichloride

A common laboratory-scale synthesis involves the reaction of methanethiol (CH<sub>3</sub>SH) with sulfur dichloride (SCl<sub>2</sub>).[2]

2 CH<sub>3</sub>SH + SCl<sub>2</sub> → CH<sub>3</sub>SSSCH<sub>3</sub> + 2 HCl

#### Experimental Protocol:

- Reaction Setup: A solution of methanethiol in an inert solvent (e.g., dichloromethane) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Sulfur Dichloride: A solution of sulfur dichloride in the same solvent is added dropwise to the cooled methanethiol solution with vigorous stirring. The reaction is exothermic and care must be taken to control the temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.
- Workup: Once the reaction is complete, the reaction mixture is washed with water to remove
  HCl and any unreacted starting materials. The organic layer is then dried over a suitable
  drying agent (e.g., anhydrous magnesium sulfate).
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure **dimethyl trisulfide**.

Method 2: Reaction of Dimethyl Disulfide with Elemental Sulfur

Another method involves the reaction of dimethyl disulfide (CH<sub>3</sub>SSCH<sub>3</sub>) with elemental sulfur (S<sub>8</sub>). This reaction is often catalyzed by a base.

CH<sub>3</sub>SSCH<sub>3</sub> + S → CH<sub>3</sub>SSSCH<sub>3</sub>



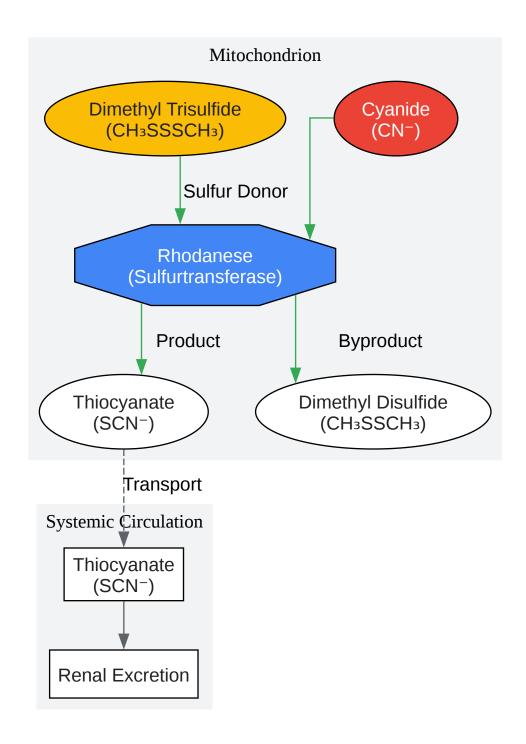
#### Experimental Protocol:

- Reactant Mixture: Dimethyl disulfide and elemental sulfur are combined in a reaction flask. A
  catalytic amount of a base, such as triethylamine, may be added.
- Heating: The mixture is heated with stirring. The reaction progress can be followed by observing the dissolution of the solid sulfur.
- Purification: Upon completion, the reaction mixture is cooled, and the product, dimethyl trisulfide, is isolated and purified by vacuum distillation.

# Biological Signaling Pathway: Cyanide Detoxification

A significant area of current research for **dimethyl trisulfide** is its role as a potent cyanide (CN<sup>-</sup>) antidote. DMTS acts as a sulfur donor, facilitating the conversion of highly toxic cyanide to the much less toxic thiocyanate (SCN<sup>-</sup>), which can be safely excreted. This process is enzymatically mediated in the body, primarily by the mitochondrial enzyme rhodanese.





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Cyanide detoxification pathway involving DMTS.

The efficacy of DMTS as a cyanide antidote is attributed to its ability to efficiently donate a sulfur atom to rhodanese, which then transfers it to cyanide. This circumvents the rate-limiting step in the endogenous detoxification pathway, which is the availability of a sulfur donor.



## Conclusion

Dimethyl trisulfide, once primarily of interest to flavor chemists, has emerged as a molecule with significant biological and pharmacological relevance. Its initial discovery and isolation from natural sources were pivotal in understanding the chemical basis of the aromas of many foods. The development of robust synthetic protocols has enabled further investigation into its properties and applications, most notably its promising role as a rapid-acting and effective cyanide countermeasure. This whitepaper provides a foundational technical overview for researchers and drug development professionals, summarizing the key historical context, physicochemical data, and experimental methodologies associated with this important organosulfur compound. Further research into the bioavailability, stability, and clinical efficacy of DMTS formulations is warranted to fully realize its therapeutic potential.

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